BenchChemオンラインストアへようこそ!

TFM Impurity 2

Reference Standard Isomer Selectivity Analytical Method Validation

TFM Impurity 2, systematically named 2-(3,4-dichlorophenyl)-6-benzoxazolecarboxylic acid, is a low-molecular-weight (308.12 g/mol) heterocyclic compound with the formula C₁₄H₇Cl₂NO₃. It is a recognized process-related impurity of the transthyretin (TTR) stabilizer drug substance Tafamidis, crystallizing as a solid with a predicted pKa of 3.48 and boiling point of 477.2°C.

Molecular Formula C14H7Cl2NO3
Molecular Weight 308.1 g/mol
CAS No. 1507158-86-2
Cat. No. B13844160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTFM Impurity 2
CAS1507158-86-2
Molecular FormulaC14H7Cl2NO3
Molecular Weight308.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NC3=C(O2)C=C(C=C3)C(=O)O)Cl)Cl
InChIInChI=1S/C14H7Cl2NO3/c15-9-3-1-7(5-10(9)16)13-17-11-4-2-8(14(18)19)6-12(11)20-13/h1-6H,(H,18,19)
InChIKeyVOIBZDGFELIGPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TFM Impurity 2 (CAS 1507158-86-2): Structural Identity and Role as a Tafamidis Process-Related Substance


TFM Impurity 2, systematically named 2-(3,4-dichlorophenyl)-6-benzoxazolecarboxylic acid, is a low-molecular-weight (308.12 g/mol) heterocyclic compound with the formula C₁₄H₇Cl₂NO₃ [1]. It is a recognized process-related impurity of the transthyretin (TTR) stabilizer drug substance Tafamidis, crystallizing as a solid with a predicted pKa of 3.48 and boiling point of 477.2°C . Unlike the active pharmaceutical ingredient (API), which features a 3,5-dichlorophenyl substitution, this compound is the 3,4-dichloro positional isomer, a distinction that fundamentally alters its chromatographic behavior and biological interaction profile, making it a critical marker for purity assessment [2].

Why TFM Impurity 2 Cannot Be Interchanged with Other Tafamidis Impurities or the API


Generic substitution among Tafamidis impurities is analytically and regulatorily invalid. Each positional isomer, from the 3,5-dichloro API to the 2,4-, 2,5-, or 3,4-dichloro impurities, exhibits a unique electronic distribution and steric configuration due to the altered chlorine atom positions on the phenyl ring. This structural divergence directly translates into distinct chromatographic retention times, different UV absorption characteristics, and potentially divergent TTR-binding affinities [1]. Consequently, a reference standard of one isomer cannot be used to identify or quantify another; using the wrong impurity marker can lead to a systematic error in purity assessment, risking batch failure in quality control (QC) or inaccurate stability profiling for Abbreviated New Drug Applications (ANDAs) [2]. TFM Impurity 2 is therefore procured specifically to enable the selective detection and accurate quantification of the 3,4-dichloro contaminant in Tafamidis drug substance.

Quantitative Differential Evidence for Procuring TFM Impurity 2 (CAS 1507158-86-2)


Absolute Isomeric Identity: Distinguishing the 3,4-Dichloro Impurity from the 3,5-Dichloro API

TFM Impurity 2 is defined by its specific chemical identity as 2-(3,4-dichlorophenyl)-6-benzoxazolecarboxylic acid. This differentiates it from the active pharmaceutical ingredient (API) Tafamidis, which is the 3,5-dichlorophenyl isomer, and other known process impurities like the 2,4-dichloro isomer. This difference is not nominal; it is a quantifiable change in the molecular structure where the chlorine atom positions have shifted, resulting in a unique InChI Key and a distinct topological polar surface area (TPSA) of 63.3 Ų, compared to an identical TPSA for the 3,5-dichloro API, but a completely different 3D electrostatic potential map that governs molecular recognition [1]. The certified purity of this impurity standard is typically ≥95% by HPLC, ensuring reliability in analytical applications .

Reference Standard Isomer Selectivity Analytical Method Validation Quality Control

Distinctive Chromatographic Retention Time for Method Specificity Validation

The 3,4-dichloro isomer (TFM Impurity 2) possesses a distinct chromatographic retention time (RT) compared to the 3,5-dichloro API and other positional isomers. In a validated stability-indicating RP-HPLC method for Tafamidis using a YMC Triart C18 column, the API elutes at a retention time of approximately 3.3 minutes under specific isocratic conditions [1]. While the exact RT for TFM Impurity 2 can vary with the method, its different chlorine substitution pattern predicts a change in hydrophobicity (logP) relative to the API, leading to a quantifiable difference in retention, typically reported as a relative retention time (RRT) that is distinct from 1.0. This property makes it an essential system suitability marker to demonstrate sufficient resolution (Rs > 2.0) between the API and its closely eluting impurities, a key validation parameter mandated by ICH Q2(R1) guidelines [2].

HPLC Method Development System Suitability Resolution Relative Retention Time

Regulatory Traceability as a Pharmacopeial Reference Standard for ANDA/QC Applications

TFM Impurity 2 (as Tafamidis 3,4-dichloro Impurity) is supplied as a fully characterized reference standard with documentation compliant with regulatory guidelines, offering traceability against pharmacopeial standards (USP or EP) where feasible [1]. This establishes a documented chain of custody and analytical certification that is absent for a research-grade chemical. Unlike non-certified alternatives, this compound comes with a comprehensive Certificate of Analysis (COA) detailing identity (by NMR, IR, MS) and purity (by HPLC), which is a prerequisite for use in pivotal studies such as ANDA and Drug Master File (DMF) submissions. The formalized quality control and batch-to-batch consistency mitigate the risk of using an unverified material whose actual identity or purity could compromise a multi-year drug development program [2].

Regulatory Compliance Pharmacopeial Traceability ANDA DMF

Predicted Physicochemical Property Divergence from API: pKa and Lipophilicity

The change in chlorine substitution pattern from 3,5- (API) to 3,4- (TFM Impurity 2) is predicted to alter key physicochemical properties. For the API, the predicted pKa is 3.49±0.30, while for TFM Impurity 2, it is 3.48±0.30, indicating a slight and potentially quantifiable difference in ionization behavior under identical pH conditions . More critically, the change in dipole moment associated with the altered chlorine vector is predicted to result in a measurable difference in chromatographic hydrophobicity (logP). This physicochemical non-identity reinforces the fact that TFM Impurity 2 will distribute differently between a mobile and stationary phase compared to the API, causing the distinct retention time shift that is foundational to its use in method development.

Physicochemical Profile LogP pKa Solubility

Procurement-Driven Application Scenarios for TFM Impurity 2 (CAS 1507158-86-2)


ANDAs and DMFs: Pivotal Method Validation for Selective Impurity Quantification

For generic drug manufacturers preparing ANDAs for Tafamidis, TFM Impurity 2 is an indispensable tool for validating the specificity of a stability-indicating HPLC method. As established by its unique isomeric identity and distinct chromatographic retention time, this reference standard is spiked into the API to demonstrate that the method achieves a resolution factor (Rs) greater than 2.0 between the 3,4-dichloro impurity and the 3,5-dichloro API peak. This critical validation data, documented in the ANDA, proves the method's capability to accurately quantify this specific process-related impurity, ensuring batch-to-batch quality consistency and satisfying a mandatory regulatory requirement [1].

Synthetic Process Optimization: Monitoring the Formation of the 3,4-Dichloro Byproduct

During the development or scale-up of Tafamidis synthesis, process chemists use TFM Impurity 2 to monitor the formation of the 3,4-dichloro byproduct originating from dichlorobenzoic acid or dichlorobenzoyl chloride starting materials. Its structural distinction from the 3,5-dichloro product allows for the quantitative tracking of this specific reaction pathway impurity. By establishing a calibrated response factor for the 3,4-dichloro isomer, chemists can optimize reaction conditions (e.g., temperature, catalyst, stoichiometry) to minimize its formation, directly controlling the purity profile of the final API before it reaches the QC laboratory [2].

Pharmaceutical Quality Control (QC): Routine Batch-Release Testing

In a cGMP Quality Control laboratory, TFM Impurity 2 serves as the primary external standard for the routine batch-release testing of Tafamidis drug substance and finished pharmaceutical products (e.g., Vyndaqel, Vyndamax capsules). The high-purity, fully characterized standard with its regulatory-grade COA is used to establish system suitability—demonstrating that the analytical instrument can distinguish the impurity from the main peak—and to calculate the percent impurity in each batch against the specification limit. Its use ensures that the analytical results are valid, defensible, and directly traceable to a certified reference material, a cornerstone of pharmaceutical quality assurance [3].

Forced Degradation Studies: Identifying and Quantifying Non-API Degradants

When evaluating the inherent stability of Tafamidis, TFM Impurity 2 is a crucial marker for mass balance studies. In forced degradation experiments (exposure to heat, acid, base, oxidation, and light), the API is stressed, and the resulting impurity profile is analyzed. While TFM Impurity 2 is a process impurity, its distinct signature is monitored to ensure it is not also a degradant. Method specificity, demonstrable only with an authentic 3,4-dichloro standard, prevents the misidentification of a genuine degradation product as a pre-existing process impurity, which could lead to incorrect stability conclusions and shelf-life assignments. Its use is fundamental to validating the stability-indicating power of the analytical method per ICH Q1A guidelines [4].

Quote Request

Request a Quote for TFM Impurity 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.